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Compound of Interest

Compound Name: Aristola-1(10),8-dien-2-one

Cat. No.: B593627 Get Quote

Topic: Enantioselective Synthesis of "Aristola-1(10),8-dien-2-one" and Related Aristolane

Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Introduction
Aristola-1(10),8-dien-2-one, a member of the aristolane family of sesquiterpenoids, possesses

a unique tricyclic carbon skeleton that has attracted considerable attention from the synthetic

chemistry community. The enantioselective synthesis of these natural products is of significant

importance for the investigation of their biological activities and for the development of novel

therapeutic agents. While the total synthesis of the racemic form of aristolone, also known as

Aristola-1(10),8-dien-2-one, has been accomplished, this document details a modern and

efficient enantioselective strategy for the synthesis of a closely related aristolane

sesquiterpenoid, (-)-nardoaristolone B.[1] This approach, pioneered by Homs, Muratore, and

Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate addition to establish the

crucial stereocenters and a novel gold(I)-catalyzed oxidative cyclization to construct the

characteristic tricyclic core.[1] This methodology provides a powerful platform for accessing

various members of the aristolane family in an enantiomerically pure form.
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The retrosynthetic analysis for (-)-nardoaristolone B reveals a convergent and efficient

synthetic plan. The core tricyclic system is envisioned to arise from a gold(I)-catalyzed

oxidative cyclization of a 1,6-enyne precursor. This enyne can be assembled through the

coupling of a vinyl moiety and a stereochemically rich cyclohexanone derivative. The chirality of

the cyclohexanone is installed using a highly diastereoselective and enantioselective copper(I)-

catalyzed conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an

enolate trapping with an appropriate electrophile.
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Caption: Retrosynthetic analysis of (-)-nardoaristolone B.

Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the enantioselective

synthesis of (-)-nardoaristolone B.[1]
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Step No. Reaction
Starting
Material

Product Yield (%)

Enantiom
eric
Excess
(ee) (%)

Diastereo
meric
Ratio (dr)

1

Cu(I)-

catalyzed

Asymmetri

c

Conjugate

Addition/En

olate

Trapping

2-Methyl-2-

cyclohexen

one

Trisubstitut

ed

Cyclohexa

none

45-55 >95 >20:1

2

Seyferth-

Gilbert

Homologati

on

Trisubstitut

ed

Cyclohexa

none

Terminal

Alkyne
85 - -

3

Gold(I)-

catalyzed

Oxidative

Cyclization

1,6-Enyne

Precursor

(-)-

Nardoarist

olone B

51 - -

Experimental Protocols
Detailed experimental protocols for the key steps in the enantioselective synthesis of (-)-

nardoaristolone B are provided below.[1]

Step 1: Enantio- and Diastereoselective Copper(I)-
Catalyzed Conjugate Addition/Enolate Trapping
This crucial step establishes the stereochemistry of the molecule. A chiral copper(I) complex

catalyzes the conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, and the

resulting enolate is trapped with methallyl iodide.

Reagents and Conditions:
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Substrate: 2-Methyl-2-cyclohexenone

Reagents: MeLi, CuI, (S)-Taniaphos (chiral ligand), Methallyl iodide, HMPA

Solvent: THF

Temperature: -35 °C

Reaction Time: Not specified in the abstract

Procedure:

To a solution of the chiral ligand (S)-Taniaphos and CuI in THF at -35 °C, add a solution of

MeLi.

After stirring, add a solution of 2-methyl-2-cyclohexenone in THF.

Stir the reaction mixture until the conjugate addition is complete (monitored by TLC).

Add HMPA followed by methallyl iodide to trap the enolate.

Quench the reaction with a saturated aqueous solution of NH4Cl.

Extract the aqueous layer with an organic solvent, dry the combined organic layers over

anhydrous sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to afford the trisubstituted

cyclohexanone.

Step 2: Seyferth-Gilbert Homologation
This reaction converts the ketone functionality of the trisubstituted cyclohexanone into a

terminal alkyne, setting the stage for the subsequent cyclization.

Reagents and Conditions:

Substrate: Trisubstituted Cyclohexanone

Reagents: Bestmann-Ohira reagent, K2CO3
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Solvent: Methanol

Temperature: Room temperature

Reaction Time: Not specified in the abstract

Procedure:

To a solution of the trisubstituted cyclohexanone in methanol, add K2CO3 and the

Bestmann-Ohira reagent.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Remove the solvent under reduced pressure.

Add water to the residue and extract with an organic solvent.

Dry the combined organic layers over anhydrous sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield the terminal alkyne.

Step 3: Gold(I)-Catalyzed Oxidative Cyclization
This is the final key step to construct the tricyclic core of (-)-nardoaristolone B through an

intramolecular cyclization of the enyne precursor.

Reagents and Conditions:

Substrate: 1,6-Enyne Precursor (Terminal Alkyne)

Catalyst: [IPrAuCl]/AgOTf

Oxidant: 8-Methylquinoline N-oxide

Solvent: Dichloromethane (DCM)

Temperature: Room temperature
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Reaction Time: Not specified in the abstract

Procedure:

To a solution of the 1,6-enyne precursor in DCM, add the gold(I) catalyst, generated in situ

from [IPrAuCl] and AgOTf.

Add the oxidant, 8-methylquinoline N-oxide, to the reaction mixture.

Stir at room temperature until the reaction is complete (monitored by TLC).

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography to obtain (-)-nardoaristolone B.

Workflow and Logical Relationships
The following diagram illustrates the forward synthesis workflow for the enantioselective

synthesis of (-)-nardoaristolone B.
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MeLi, CuI, (S)-Taniaphos,
Methallyl Iodide, HMPA, THF, -35°C Trisubstituted Cyclohexanone

Bestmann-Ohira Reagent,
K2CO3, MeOH, RT 1,6-Enyne Precursor

[IPrAuCl]/AgOTf, Oxidant,
DCM, RT (-)-Nardoaristolone B

Click to download full resolution via product page

Caption: Forward synthesis workflow for (-)-nardoaristolone B.
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The following diagram illustrates the logical relationship of the experimental protocol for a

single key step, the asymmetric conjugate addition.
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Caption: Logical workflow for the asymmetric conjugate addition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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